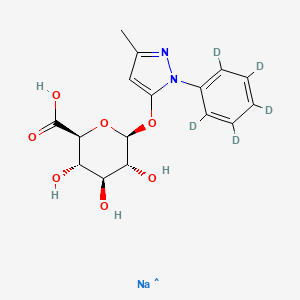

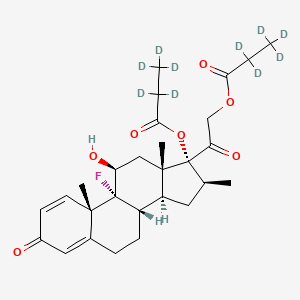

![molecular formula C27H27N5O7S2 B12407972 2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

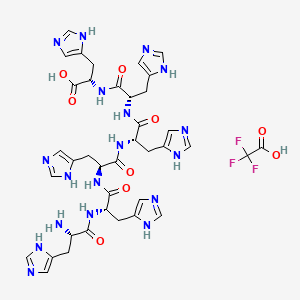

NXPZ-2 is a naphthalenesulfonamide derivative known for its role as a Keap1-Nrf2 protein-protein interaction inhibitor. It has shown potential in alleviating oxidative stress and improving cognitive dysfunction, particularly in Alzheimer’s disease models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NXPZ-2 is synthesized through a series of chemical reactions involving naphthalenesulfonamide derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of NXPZ-2 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is scaled up to ensure consistent quality and quantity, adhering to stringent regulatory standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

NXPZ-2 undergoes various chemical reactions, including:

Oxidation: Increases the compound’s reactivity and enhances its inhibitory effects.

Reduction: Modifies the compound’s structure to improve its stability.

Substitution: Introduces different functional groups to enhance its biological activity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the outcomes .

Major Products Formed

The major products formed from these reactions are derivatives of NXPZ-2 with enhanced biological activity and stability. These derivatives are further tested for their efficacy in inhibiting the Keap1-Nrf2 interaction and alleviating oxidative stress .

Wissenschaftliche Forschungsanwendungen

NXPZ-2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study protein-protein interactions and develop new inhibitors.

Biology: Investigated for its role in cellular signaling pathways and oxidative stress response.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting oxidative stress-related diseases

Wirkmechanismus

NXPZ-2 exerts its effects by inhibiting the interaction between Keap1 and Nrf2 proteins. This inhibition leads to the activation of Nrf2, which translocates to the nucleus and promotes the expression of antioxidant genes. These genes help in reducing oxidative stress and improving cellular function. The molecular targets and pathways involved include the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

POZL: A phosphodiester containing diaminonaphthalene compound designed to target the Keap1-Nrf2 interaction.

Compound 10u: A naphthalenesulfonamide derivative with a ®-azetidine group, showing high PPI inhibitory activity

Uniqueness of NXPZ-2

NXPZ-2 stands out due to its high potency as a Keap1-Nrf2 protein-protein interaction inhibitor and its ability to ameliorate cognitive dysfunction in Alzheimer’s disease models. Its unique structure and mechanism of action make it a promising candidate for further research and development .

Eigenschaften

Molekularformel |

C27H27N5O7S2 |

|---|---|

Molekulargewicht |

597.7 g/mol |

IUPAC-Name |

2-[[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-aminophenyl)sulfonylamino]acetamide |

InChI |

InChI=1S/C27H27N5O7S2/c1-39-19-8-12-21(13-9-19)41(37,38)32(17-27(30)34)25-15-14-24(22-4-2-3-5-23(22)25)31(16-26(29)33)40(35,36)20-10-6-18(28)7-11-20/h2-15H,16-17,28H2,1H3,(H2,29,33)(H2,30,34) |

InChI-Schlüssel |

DFIZGWXPFCOCFG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C3=CC=CC=C32)N(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

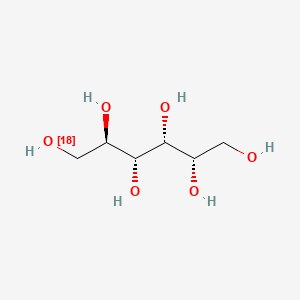

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)

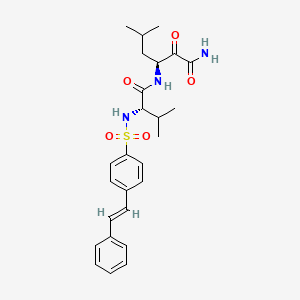

![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)

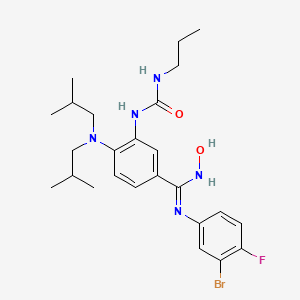

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)

![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)

![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)